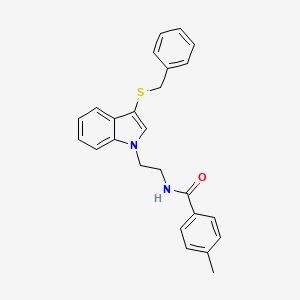

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Description

N-(2-(3-(Benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a synthetic compound featuring a 4-methylbenzamide group linked via an ethyl chain to a 1H-indole moiety substituted at position 3 with a benzylthio (-S-benzyl) group.

Properties

IUPAC Name |

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFQHPAOBDGHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

Electrophilic Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro-indole derivatives, halogenated indole derivatives.

Scientific Research Applications

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Material Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations :

- Melting Points : Electron-withdrawing substituents (e.g., 4-chloro) correlate with higher melting points (150.6–152.0°C) compared to electron-donating groups (126.8–128.2°C for 4-methyl). The target compound’s benzylthio group may reduce crystallinity, lowering its melting point relative to compound 15.

- Lipophilicity : The benzylthio group introduces significant hydrophobicity, likely enhancing membrane permeability compared to unsubstituted indole analogs.

Key Insights :

- TLR4 Modulation: Analogs in are designed for TLR4 interaction, with substituents on the benzamide influencing receptor affinity. The target’s benzylthio group may sterically hinder TLR4 binding but could enable novel interactions with cysteine-rich domains .

- CRAC Domain Inhibition : A structurally distinct 4-methylbenzamide derivative () inhibits steroidogenesis by binding to the CRAC domain, suggesting that the benzamide moiety alone is insufficient for target specificity; the indole and linker regions likely direct selectivity .

Biological Activity

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylthio group attached to an indole ring , which is further connected to a 4-methylbenzamide moiety. Its molecular formula is with a molecular weight of 420.53 g/mol. The presence of the benzylthio and methyl groups contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, particularly those associated with cancer. For instance, it may target kinases or proteases that play critical roles in cell survival and proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, a study highlighted the potential of indole derivatives in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are anticipated based on its structural similarities to other known anticancer agents.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies on related indole derivatives have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values for similar compounds suggest that this compound could exhibit comparable antimicrobial efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Biological Activity | Notes |

|---|---|---|---|

| N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide | Lacks methyl group | Anticancer | Similar mechanism expected |

| N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide | Contains chlorine | Antimicrobial | Chlorine may enhance activity |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

- Anticancer Activity : A study demonstrated that indole-based compounds could induce apoptosis in various cancer cell lines, suggesting that similar derivatives might also possess anticancer properties .

- Antimicrobial Efficacy : In vitro studies have shown that indole derivatives can effectively inhibit bacterial growth, with some compounds exhibiting MIC values lower than standard antibiotics like ampicillin .

- Mechanistic Insights : Research into the mechanisms of action of related compounds has revealed pathways involving the inhibition of specific kinases and proteases, which are critical in cancer progression and microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.